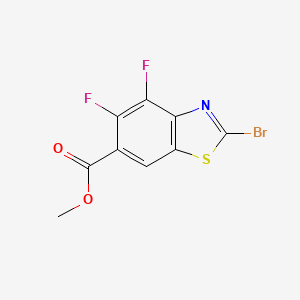

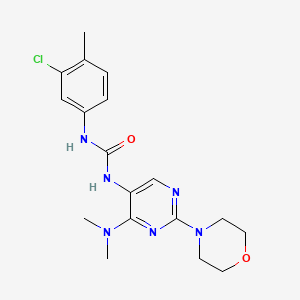

Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

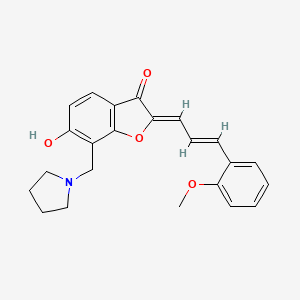

Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate is a compound that belongs to the benzothiazole family, a class of heterocyclic aromatic organic compounds. Benzothiazoles are known for their diverse biological activities and have been studied for their potential use in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the introduction of various substituents to the benzothiazole core to achieve desired properties. For instance, the synthesis of 3-benzyl-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involved the preparation of substituted benzothiazol-2′-ylimino derivatives, which were then reacted to form the thiazolidone ring . Similarly, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles required a Jacobsen cyclization of precursor thiobenzanilides, followed by the introduction of fluorine atoms at specific positions on the benzothiazole ring .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The introduction of substituents like bromo, methyl, and fluoro groups can significantly alter the electronic and steric properties of the molecule. For example, the crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was studied using X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . These studies help in understanding the three-dimensional arrangement of atoms in the molecule and their impact on the compound's reactivity and interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cyclization reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, and bromination steps . The reactivity of the benzothiazole ring can be influenced by the nature and position of substituents, which can activate or deactivate the ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of electron-withdrawing groups like bromo and fluoro can increase the acidity of adjacent hydrogen atoms, while electron-donating groups like methyl can have the opposite effect. The presence of these substituents can also influence the compound's absorption spectra, as seen in the spectral data of 3-benzyl-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones . Additionally, the antimicrobial activity of benzothiazole derivatives, as demonstrated by the novel synthesis and antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, is a significant physical property that can be exploited in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

One application of related benzothiazole compounds involves electrocatalytic carboxylation processes. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was studied, highlighting the potential for using related benzothiazole compounds in green chemistry applications due to the avoidance of volatile and toxic solvents and catalysts (Feng et al., 2010).

Fluorescent and Colorimetric pH Probe

Benzothiazole derivatives have been used in the development of fluorescent and colorimetric pH probes. A study on a new benzothiazole-based probe demonstrated its utility in monitoring acidic and alkaline solutions, with potential applications in real-time pH sensing and intracellular pH imaging (Diana et al., 2020).

Antitumor Agents

Compounds within the benzothiazole family, such as 2-(4-aminophenyl)benzothiazoles, have shown promising results as antitumor agents. These compounds exhibit potent and selective activity against various carcinoma cell lines, including breast, ovarian, lung, and renal carcinomas (Bradshaw et al., 2001).

Organic Ionic Liquids (OILs)

Benzothiazole derivatives have also been explored in the context of organic ionic liquids (OILs), which are used to promote various chemical reactions such as the benzoin condensation. This illustrates the role of benzothiazole compounds in facilitating organic synthesis processes (Davis & Forrester, 1999).

Synthesis of Hydroxy-Substituted Derivatives

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as building blocks in drug discovery showcases the versatility of benzothiazole compounds in medicinal chemistry. These building blocks can be substituted at various positions, offering opportunities to explore chemical space around the molecule (Durcik et al., 2020).

Mecanismo De Acción

Target of Action

Many organic compounds like this one can interact with various biological targets such as proteins, enzymes, or receptors. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The interaction between the compound and its target could lead to changes in the target’s function. This could involve inhibiting or enhancing the target’s activity, or it could involve triggering a specific biological response .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect its ADME properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO2S/c1-15-8(14)3-2-4-7(6(12)5(3)11)13-9(10)16-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMPORZVEALIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1F)F)N=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)

![4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2537693.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)